![molecular formula C9H8N2 B1453231 Isoindoline-4-carbonitrile CAS No. 1159883-00-7](/img/structure/B1453231.png)
Isoindoline-4-carbonitrile
Overview
Description
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical And Chemical Properties Analysis
Isoindoline-4-carbonitrile is a colorless crystalline substance that is soluble in organic solvents such as methanol, ethanol, and chloroform.Scientific Research Applications
1. In Ecosystem Research
Stable isotopes, including those related to carbon structures like Isoindoline-4-carbonitrile, are increasingly used in ecosystem research, particularly in the study of gas exchange processes. These isotopes help in understanding the isotopic compositions of various ecosystem components and are instrumental in identifying the contribution of different ecosystem parts to atmospheric exchange fluxes. The approach is effective through the use of "Keeling plots," which allow the examination of CO2 recycling within ecosystems (Yakir & Sternberg, 2000).
2. In the Synthesis of Heterocycles
This compound is a significant precursor in the synthesis of various heterocyclic compounds. These compounds, including oxygen and nitrogen heterocycle systems, are found in a vast number of natural substances and biologically active molecules, playing roles in antimycotics, antibiotics, antioxidants, pigments, and fluorophores. Cyclocarbonylative Sonogashira coupling is a highlighted method for constructing heterocycles like alkylidenephthalans, -isochromans, and -isoindolines, emphasizing the atom-economic route facilitated by compounds such as this compound (Albano & Aronica, 2017).
3. In Drug Discovery and Pharmacological Studies
Isoquinoline N-oxides alkaloids, structurally related to this compound, show a range of biological activities including antimicrobial, antibacterial, and antitumor effects. The review of these compounds suggests potential new applications in drug discovery, emphasizing their role as a significant source of leads (Dembitsky, Gloriozova, & Poroikov, 2015).
4. In Environmental Science and Sustainable Practices
Carbon-based compounds and their interactions, such as those involving this compound structures, are critical in environmental science. Research into carbon nanotubes, for instance, reveals the complexity of organic chemical adsorption, involving mechanisms like hydrophobic interactions and pi-pi bonds, which could have implications for understanding the environmental behavior and applications of this compound related structures (Pan & Xing, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Isoindoline-4-carbonitrile is a derivative of the indole class of compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives. This compound, in particular, has been identified as a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) , a protein that plays a significant role in glucose metabolism and is a target for the treatment of type 2 diabetes .
Mode of Action
The interaction of this compound with its primary target, DPP-IV, results in the inhibition of this enzyme . This inhibition can lead to an increase in the levels of incretin hormones, which stimulate insulin secretion in response to meals and suppress glucagon release . This results in improved control of blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway . By inhibiting DPP-IV, this compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic effectiveness . This compound has been found to be orally bioavailable , indicating that it can be effectively absorbed from the gastrointestinal tract. In vivo studies in rats have shown that this compound is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP-IV and thereby increasing the levels of incretin hormones, this compound promotes insulin secretion and suppresses glucagon release . This can help to maintain blood glucose levels within a normal range, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, it is known that factors such as pH, temperature, and the presence of other substances can affect the activity and stability of similar compounds
properties
IUPAC Name |
2,3-dihydro-1H-isoindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-2-1-3-8-5-11-6-9(7)8/h1-3,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKANZNPZUIQXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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